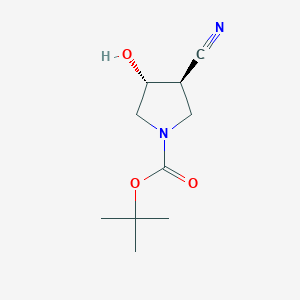

trans-1-Boc-3-cyano-4-hydroxypyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-cyano-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGAWSYJCQMVBM-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: trans-1-Boc-3-cyano-4-hydroxypyrrolidine

The following technical guide details the properties, synthesis, and applications of trans-1-Boc-3-cyano-4-hydroxypyrrolidine , a critical chiral building block in medicinal chemistry.

The Chiral Scaffold for Next-Generation Therapeutics

Executive Summary

This compound (CAS: 215922-85-3) is a disubstituted pyrrolidine derivative characterized by its specific trans stereochemistry between the nitrile (C3) and hydroxyl (C4) groups.[1][2] Unlike the 2-substituted pyrrolidines common in DPP-4 inhibitors (e.g., Vildagliptin), this 3,4-functionalized scaffold serves as a versatile "exit vector" hub in Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimera (PROTAC) design. Its orthogonal reactivity—a nucleophilic hydroxyl group and an electrophilic/reducible nitrile group—allows for precise, modular attachment of warheads or linkers.

Chemical Identity & Physicochemical Properties

This compound exists as a stable, white to off-white solid. The tert-butoxycarbonyl (Boc) group provides essential amine protection during downstream functionalization of the hydroxyl or nitrile moieties.

Table 1: Core Technical Specifications

| Property | Specification |

| IUPAC Name | tert-butyl (3R,4R)-3-cyano-4-hydroxypyrrolidine-1-carboxylate (racemic or enantiopure depending on source) |

| CAS Number | 215922-85-3 |

| Molecular Formula | C₁₀H₁₆N₂O₃ |

| Molecular Weight | 212.25 g/mol |

| Stereochemistry | trans (relative configuration) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |

| pKa (Calculated) | ~13.5 (Hydroxyl proton) |

| LogP | ~0.6 (Lipophilic, suitable for cell permeability) |

Synthetic Route: The Epoxide Ring-Opening Strategy

The most authoritative and scalable synthesis of the trans-isomer relies on the regioselective and stereospecific ring opening of 1-Boc-3,4-epoxypyrrolidine . This route guarantees the trans configuration via an SN2 mechanism, where the cyanide nucleophile attacks the epoxide from the face opposite to the oxygen bridge.

Mechanistic Pathway

-

Epoxidation: Oxidation of 1-Boc-3-pyrroline using m-CPBA yields the epoxide.

-

Nucleophilic Attack: Cyanide ion (CN⁻) attacks the epoxide carbon.

-

Protonation: The resulting alkoxide is protonated to form the alcohol.

Visualization: Synthetic Workflow

Figure 1: Stereoselective synthesis via epoxide ring opening. The SN2 mechanism ensures the trans-configuration.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of this compound from 1-Boc-3,4-epoxypyrrolidine.

Reagents & Materials[1][3][4][5]

-

Substrate: 1-Boc-3,4-epoxypyrrolidine (1.0 eq)

-

Nucleophile: Sodium Cyanide (NaCN) (1.2 - 1.5 eq) [DANGER: Highly Toxic]

-

Solvent: Ethanol/Water (4:1 v/v) or DMF (anhydrous)

-

Catalyst (Optional): Lithium Perchlorate (LiClO₄) can accelerate opening in aprotic solvents.

Step-by-Step Methodology

-

Setup: In a fume hood equipped with a cyanide scrubber, dissolve 1-Boc-3,4-epoxypyrrolidine (10 mmol) in Ethanol (20 mL).

-

Addition: Add a solution of NaCN (12 mmol) in Water (5 mL) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes). The epoxide (Rf ~0.6) should disappear, and a more polar spot (Rf ~0.3) should appear.[3][4]

-

Quench: Carefully adjust pH to ~8 using saturated NaHCO₃. Do not acidify below pH 7 while cyanide is present to prevent HCN gas evolution.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Et₂O/Hexanes or purify via flash column chromatography (Gradient: 0→60% EtOAc in Hexanes).

Validation Checkpoint:

-

Yield: Expected 75–85%.

-

Stereochemistry Check: The coupling constant J3,4 in ¹H NMR should be small (< 5 Hz) typical for trans-3,4-disubstituted pyrrolidines, distinct from the larger couplings seen in cis-isomers.

Applications in Drug Discovery

The this compound scaffold is a versatile intermediate, particularly in the design of Protein Degraders (PROTACs) and Enzyme Inhibitors .

PROTAC Linker Design

The hydroxyl group at C4 mimics the critical binding motif of hydroxyproline, essential for recognition by the VHL (Von Hippel-Lindau) E3 ligase complex. The nitrile group at C3 provides a synthetic handle to attach the linker chain that connects to the Target Protein Ligand.

-

C4-OH: Binds VHL E3 Ligase.

-

C3-CN: Reduced to CH₂NH₂ for linker attachment.

Fragment-Based Drug Discovery (FBDD)

The rigid pyrrolidine ring locks substituents in a defined vector space.

-

Nitrile Transformation: Hydrolysis to acid (COOH), reduction to amine (CH₂NH₂), or conversion to tetrazole (bioisostere of carboxylate).

-

Hydroxyl Functionalization: Alkylation or acylation to probe hydrophobic pockets.

Visualization: Application Logic

Figure 2: Divergent synthetic utility in PROTACs and inhibitor design.

Analytical Characterization

To verify the identity of the synthesized compound, compare spectral data against these standard values.

¹H NMR (400 MHz, CDCl₃)

-

δ 4.55 (m, 1H): CH-OH (C4 proton).

-

δ 3.75 – 3.90 (m, 2H): N-CH protons (part of ring).

-

δ 3.40 – 3.60 (m, 2H): N-CH protons (remaining part).

-

δ 3.10 (m, 1H): CH-CN (C3 proton).

-

δ 1.46 (s, 9H): Boc tert-butyl group.

Mass Spectrometry (ESI)

-

[M+H]⁺: 213.25 (weak).

-

[M+Na]⁺: 235.25 (dominant adduct).

-

[M-Boc+H]⁺: 113.1 (fragment).

Safety & Handling

-

Cyanide Hazard: Synthesis involves Sodium Cyanide. All operations must occur in a well-ventilated fume hood. Keep a cyanide antidote kit available.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

-

Disposal: Aqueous waste containing cyanide must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

References

-

ChemicalBook . (2025).[5] 1-Boc-3-cyano-4-oxopyrrolidine and derivatives properties. Retrieved from

-

Sigma-Aldrich . (2025). This compound Product Sheet. Retrieved from

-

National Institutes of Health (NIH) . (2023). Potent cyano and carboxamido side-chain analogues of 1',1'-dimethyl-delta8-tetrahydrocannabinol. PubMed. Retrieved from

-

Capot Chemical . (2025).[1] CAS 215922-85-3 Technical Data. Retrieved from

-

AChemBlock . (2025). Building Blocks for Medicinal Chemistry: CAS 215922-85-3.[1][6][7][8] Retrieved from

Sources

- 1. 24297-59-4,1-Indoleacetic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. trans-1-Boc-3-cyano-4-hyd, ANGENE, 2842914 - 나비엠알오 [m.navimro.com]

- 3. onehourauthority.com [onehourauthority.com]

- 4. fmcsa.dot.gov [fmcsa.dot.gov]

- 5. preprints.org [preprints.org]

- 6. 215922-85-3 | Trans-3-cyano-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester - Capot Chemical [capotchem.com]

- 7. aablocks.wordpress.com [aablocks.wordpress.com]

- 8. EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]

A Technical Guide to trans-1-Boc-3-cyano-4-hydroxypyrrolidine: A Key Building Block in Modern Drug Discovery

This in-depth technical guide provides a comprehensive overview of trans-1-Boc-3-cyano-4-hydroxypyrrolidine (CAS Number: 215922-85-3), a pivotal chiral building block in contemporary medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, and significant applications, with a particular focus on its role in the synthesis of targeted therapies.

Introduction: The Strategic Importance of Substituted Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for selective interactions with biological targets. The introduction of specific substituents onto the pyrrolidine ring, such as hydroxyl and cyano groups, provides valuable handles for further chemical modifications, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This compound has emerged as a particularly valuable intermediate due to the stereospecific arrangement of its functional groups, which is often a prerequisite for potent and selective biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use in multi-step syntheses.

| Property | Value |

| CAS Number | 215922-85-3 |

| Molecular Formula | C₁₀H₁₆N₂O₃[1] |

| Molecular Weight | 212.25 g/mol |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |

| Stability | Stable under normal laboratory conditions. The Boc protecting group is sensitive to strong acids. |

Stereoselective Synthesis: A Gateway to Chiral Targets

The synthesis of this compound with high stereochemical purity is crucial for its application in the development of enantiomerically pure drugs. A common and efficient strategy for its preparation involves the stereoselective opening of a suitable epoxide precursor, followed by the introduction of the cyano group.

Representative Synthetic Protocol

The following protocol is a representative example of a synthetic route to this compound, based on principles of stereoselective synthesis common in the field.

Step 1: Epoxide Formation from a Chiral Precursor

A readily available chiral starting material, such as a protected 4-hydroxy-L-proline derivative, is typically used to establish the desired stereochemistry early in the synthetic sequence. The hydroxyl group is converted into a good leaving group, and subsequent treatment with a base induces intramolecular cyclization to form a stereochemically defined epoxide.

Step 2: Regio- and Stereoselective Epoxide Opening

The key step in establishing the trans stereochemistry is the nucleophilic opening of the epoxide. A cyanide source, such as sodium cyanide or trimethylsilyl cyanide, is used as the nucleophile. The reaction is carried out under carefully controlled conditions to ensure high regioselectivity (attack at the less hindered carbon) and stereoselectivity (inversion of configuration), leading to the formation of the desired trans-3-cyano-4-hydroxypyrrolidine scaffold.

Step 3: N-Boc Protection

The final step involves the protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate. The Boc group serves to prevent unwanted side reactions at the nitrogen atom in subsequent synthetic steps and can be readily removed under acidic conditions when required.

Application in Drug Discovery: The Synthesis of Tofacitinib

The most prominent application of this compound is as a key intermediate in the synthesis of Tofacitinib , a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[2][3] The specific stereochemistry of this building block is essential for the biological activity of Tofacitinib.

Synthetic Workflow in Tofacitinib Synthesis

The following diagram illustrates the pivotal role of this compound in the synthesis of Tofacitinib.

Caption: Synthetic pathway from the key intermediate to Tofacitinib.

In this synthetic sequence, the hydroxyl group of this compound is first activated, typically by conversion to a mesylate or tosylate, to facilitate nucleophilic substitution. The activated intermediate is then reacted with the core pyrrolo[2,3-d]pyrimidine heterocycle. Following the coupling reaction, the Boc protecting group is removed under acidic conditions, and the resulting secondary amine is alkylated to introduce the final ethyl group, yielding Tofacitinib.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

| Technique | Expected Characteristics |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the pyrrolidine ring protons (a series of multiplets between 3.0 and 4.5 ppm), and the hydroxyl proton (a broad singlet, the chemical shift of which is dependent on concentration and solvent). |

| ¹³C NMR | The carbon NMR spectrum will display signals for the Boc carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the nitrile carbon (~120 ppm), and the carbons of the pyrrolidine ring. |

| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (~3400 cm⁻¹), the C≡N stretch of the nitrile group (~2250 cm⁻¹), and the C=O stretch of the Boc carbamate (~1680 cm⁻¹). |

| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) will typically show the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺. |

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4][5]

-

Inhalation: Avoid inhaling dust or vapors.[4]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.[4][5]

-

Storage: Store in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, chiral building block with significant applications in the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and versatile functional groups make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the development of novel therapeutics.

References

-

Chemikart. (n.d.). This compound. Retrieved February 6, 2026, from [Link]

- Google Patents. (2014). CN104059016A - Intermediate for preparing tofacitinib and preparation method of intermediate.

-

Rao, D. R., & Shinde, D. B. (2018). Tofacitinib synthesis. European Journal of Organic Chemistry, 2018(48), 6829-6839. Retrieved from [Link]

-

ResearchGate. (2018). Tofacitinib Synthesis – An Asymmetric Challenge. Retrieved February 6, 2026, from [Link]

-

Gettysburg College. (n.d.). Safe handling of hazardous materials. Retrieved February 6, 2026, from [Link]

Sources

- 1. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 2. research.unl.pt [research.unl.pt]

- 3. researchgate.net [researchgate.net]

- 4. Safe handling of hazardous materials - Campus Safety - Gettysburg.edu [gettysburg.edu]

- 5. ccohs.ca [ccohs.ca]

Structural Elucidation of trans-1-Boc-3-cyano-4-hydroxypyrrolidine

Executive Summary

The precise structural assignment of trans-1-Boc-3-cyano-4-hydroxypyrrolidine is a critical quality gate in the development of peptidomimetic drugs, particularly DPP-4 inhibitors (e.g., Vildagliptin analogs) and cysteine protease inhibitors.[1][2] This molecule presents a classic stereochemical challenge: distinguishing the trans-3,4-disubstituted diastereomer from its cis-counterpart while managing the spectral complexity introduced by the N-tert-butoxycarbonyl (Boc) protecting group.[1][2]

This guide outlines a self-validating analytical framework. It moves beyond basic characterization to address the specific "rotameric" and conformational challenges inherent to Boc-protected pyrrolidines.

Synthetic Provenance & Stereochemical Logic

Before analytical instrumentation is engaged, the strongest evidence for the trans configuration lies in the synthetic route. This "chemical genealogy" provides the primary hypothesis which the analytical data must confirm.[1][2]

The Epoxide Ring-Opening Argument

The most robust synthesis of this scaffold involves the nucleophilic opening of an epoxide (1-Boc-3,4-epoxypyrrolidine) by a cyanide source (e.g., TMSCN or NaCN).[1][2]

-

Stereochemical Outcome: Backside attack mandates an anti-addition, strictly enforcing a trans relationship between the incoming nitrile nucleophile and the resulting hydroxyl group.[2]

-

Validation: If the starting material was the cis-epoxide (meso), the product is the racemic trans-diastereomer.[1][2]

Figure 1: Stereochemical enforcement via synthetic pathway. The SN2 mechanism precludes cis-isomer formation unless an exotic retention mechanism is active.[1][2]

Primary Characterization (The "Triad")

These steps confirm the molecular formula and functional group integrity before tackling stereochemistry.[2]

A. Mass Spectrometry (LC-MS)[1][2]

-

Ionization Mode: ESI (+)

-

Expected Signals:

B. Infrared Spectroscopy (FT-IR)[1][2]

-

Nitrile (-C≡N): Look for a sharp, distinct band at 2230–2250 cm⁻¹ .[1][2] This confirms the successful incorporation of the cyano group.[2]

-

Carbonyl (C=O): Strong carbamate stretch at 1680–1705 cm⁻¹ .[1][2]

The Crux: NMR Stereochemical Assignment

This is the most technically demanding section.[1][2] Boc-pyrrolidines exhibit rotamerism at room temperature due to restricted rotation around the N-C(O) amide bond.[1][2] This results in doubled peaks or severe broadening, making coupling constant analysis (

Protocol 1: Variable Temperature (VT) NMR

Objective: Coalesce rotamers to simplify the spectrum for accurate

-

Solvent: DMSO-d₆ (High boiling point, good solubility).[1][2]

-

Temperature: Heat probe to 333 K (60°C) or 343 K (70°C) .

-

Observation: As temperature rises, the two sets of rotamer signals will broaden, merge, and finally sharpen into a single time-averaged set of signals.[2]

-

Action: Acquire the definitive 1D ¹H NMR and 2D datasets at this elevated temperature.

Protocol 2: Relative Stereochemistry (cis vs. trans)

Once the spectrum is sharp (via VT-NMR), analyze the relationship between H3 (alpha to CN) and H4 (alpha to OH).

1. Scalar Coupling (

)

-

Theory: According to the Karplus equation, the coupling constant depends on the dihedral angle.[3]

-

Observation:

-

Trans: Typically displays a smaller coupling constant (

Hz) if the ring adopts a twist conformation where H3 and H4 are pseudo-diequatorial, OR a larger coupling ( -

Cis: Typically intermediate coupling (

Hz).[1][2]

-

-

Verdict:

-coupling is indicative but not definitive for 5-membered rings.[1][2] You must use NOESY.[1][2]

2. NOESY / ROESY (The Gold Standard)

Objective: Determine spatial proximity of H3 and H4.

-

Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Logic: NOE signals intensity is proportional to

(distance).[1][2] -

Interpretation:

-

Cis-Isomer: H3 and H4 are on the same face.[1][2] Strong NOE cross-peak between H3 and H4.[1][2]

-

Trans-Isomer: H3 and H4 are on opposite faces.[1][2] Weak or Absent NOE cross-peak between H3 and H4.[1][2]

-

Internal Control: Look for NOE between H3/H4 and the adjacent methylene protons (H2/H5) to confirm the experiment is working.

-

Figure 2: Analytical decision tree. Note the critical VT-NMR step to resolve rotameric interference.

Data Summary Table

When documenting your findings, structure your experimental section as follows:

| Parameter | Method | Expected Result for trans-Isomer |

| Identity | ESI-MS (+) | |

| Functionality | FT-IR | Nitrile stretch @ ~2245 cm⁻¹; OH stretch @ ~3400 cm⁻¹ |

| Purity | HPLC (C18) | Single peak >98% AUC (210 nm) |

| Conformation | 1H NMR (DMSO, 60°C) | Sharp signals; Rotamers coalesced |

| Stereochem | NOESY (DMSO, 60°C) | Absence of cross-peak between |

References

-

Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Ed.[2] Wiley.[1][2] (Standard reference for SN2 stereochemistry).

-

Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.[1][2] Link (Authoritative source for NOESY and VT-NMR protocols).[1][2]

-

Clayden, J., et al. (2012).[2] Organic Chemistry. 2nd Ed.[1][2] Oxford University Press.[1][2] (Conformational analysis of substituted pyrrolidines).

-

Salami, S. A., et al. (2022).[2][4][5] "Rotamers or Diastereomers? An Overlooked NMR Solution." The Journal of Organic Chemistry, 87(13), 3025-3046. Link (Key reference for handling N-Boc rotamer issues).

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 4416939, 1-Boc-3-hydroxypyrrolidine. Link (Base spectral data for the pyrrolidine scaffold).

Sources

A Comprehensive Technical Guide to trans-1-Boc-3-cyano-4-hydroxypyrrolidine: A Versatile Building Block in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of trans-1-Boc-3-cyano-4-hydroxypyrrolidine, a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, including its precise molecular weight, and present a detailed analysis of its structural features. Furthermore, this guide will elucidate a representative synthetic protocol, offering insights into the chemical logic underpinning its preparation. The burgeoning significance of this molecule will be contextualized through its applications in the synthesis of pharmacologically active agents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the multifaceted process of drug discovery and development.

Introduction: The Significance of Substituted Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. The introduction of functional groups such as hydroxyl and cyano moieties, as seen in this compound, provides versatile handles for further chemical transformations. This strategic functionalization makes it a highly sought-after intermediate for creating complex molecular architectures with desired pharmacological profiles. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures stability during synthetic manipulations and allows for facile deprotection under specific conditions, a critical feature in multi-step synthetic campaigns.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 212.249 g/mol | [3] |

| Molecular Formula | C₁₀H₁₆N₂O₃ | [3] |

| CAS Number | 215922-85-3 | [3] |

| Appearance | Typically a white to off-white solid | N/A |

| Purity | Commonly available at ≥97% | [3] |

| Storage | Room temperature | [3] |

The molecular weight of 212.249 g/mol is a fundamental parameter for stoichiometric calculations in reaction planning.[3] The molecular formula, C₁₀H₁₆N₂O₃, provides the elemental composition, which is essential for analytical characterization techniques such as mass spectrometry and elemental analysis.[3]

Molecular Structure Visualization

The structural arrangement of this compound is critical to its reactivity and its utility as a chiral building block. The trans configuration of the cyano and hydroxyl groups at the 3 and 4 positions, respectively, provides a defined stereochemical relationship that is often crucial for biological activity.

Caption: 2D representation of this compound.

Synthetic Strategies and Methodologies

The synthesis of functionalized pyrrolidines is a well-explored area of organic chemistry, with numerous methodologies available. A common approach to synthesizing this compound often involves the derivatization of a precursor molecule, such as 1-Boc-3-cyano-4-oxopyrrolidine. The reduction of the ketone at the 4-position can be achieved using various reducing agents, with the stereochemical outcome being a critical consideration.

Representative Experimental Protocol: Stereoselective Reduction

This protocol outlines a general procedure for the synthesis of this compound from its corresponding ketone precursor. The choice of reducing agent is crucial for achieving the desired trans stereochemistry.

Materials:

-

1-Boc-3-cyano-4-oxopyrrolidine

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve 1-Boc-3-cyano-4-oxopyrrolidine (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is done to control the exothermic nature of the reduction and to enhance stereoselectivity.

-

Reduction: Add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution. The addition should be slow to manage the evolution of hydrogen gas.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 50 mL). The use of a less polar solvent like DCM facilitates the extraction of the moderately polar product.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Caption: Synthetic workflow for the preparation of the target compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate in the synthesis of novel therapeutic agents. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The hydroxyl group can be functionalized to introduce a wide array of substituents, influencing the molecule's polarity, hydrogen bonding capacity, and overall pharmacological profile.

Case Study: A Scaffold for Kinase Inhibitors

Many kinase inhibitors feature heterocyclic scaffolds that orient key pharmacophoric elements for optimal binding to the ATP-binding site of the kinase. The pyrrolidine core of this compound can serve as a central scaffold. For instance, the hydroxyl group can be used to attach a moiety that interacts with the hinge region of the kinase, while the cyano group can be elaborated into a larger substituent that occupies a hydrophobic pocket. The development of Janus kinase (JAK) inhibitors, for example, has relied on innovative organic synthesis to create complex heterocyclic structures.[]

Caption: Potential synthetic transformations and applications.

Conclusion

This compound, with a molecular weight of 212.249 g/mol , is a strategically designed and highly valuable building block for modern drug discovery.[3] Its well-defined stereochemistry and orthogonal functional groups provide a robust platform for the synthesis of complex and diverse molecular libraries. The insights provided in this technical guide, from its fundamental properties to its synthetic utility, are intended to empower researchers to leverage this versatile intermediate in their quest for novel and effective therapeutics. The continued exploration of such building blocks will undoubtedly fuel innovation in medicinal chemistry for years to come.

References

-

tert-butyl trans-3-cyano-4-hydroxypyrrolidine-1-carboxylate, min 97%, 1 gram. Aladdin Scientific. Available at: [Link]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of tert-butyl trans-3-cyano-4-hydroxypyrrolidine-1-carboxylate

Introduction: The Significance of Substituted Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents. Its conformational flexibility and the ability to present substituents in a well-defined three-dimensional space make it an attractive building block for targeting a wide array of biological receptors. Among the vast landscape of pyrrolidine derivatives, tert-butyl trans-3-cyano-4-hydroxypyrrolidine-1-carboxylate stands out as a key intermediate in the synthesis of complex pharmaceutical compounds. The trans relationship between the cyano and hydroxyl groups, coupled with the Boc-protected nitrogen, provides a versatile platform for further chemical elaboration. This guide offers a comprehensive overview of the primary synthetic strategies for obtaining this valuable molecule, delving into the mechanistic rationale behind the chosen methodologies and providing detailed experimental protocols for researchers in the field.

Strategic Approaches to the Synthesis

The synthesis of tert-butyl trans-3-cyano-4-hydroxypyrrolidine-1-carboxylate can be approached through two primary retrosynthetic pathways. The choice of strategy often depends on the availability of starting materials, desired stereochemical purity, and scalability of the process.

-

Route 1: Stereoselective Reduction of a β-Cyanoketone Precursor. This is arguably the most common and well-documented approach. It involves the initial synthesis of tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, followed by a diastereoselective reduction of the ketone to install the trans-hydroxyl group. The key to this route lies in the careful selection of the reducing agent to control the stereochemical outcome.

-

Route 2: Nucleophilic Ring-Opening of an Epoxide. This alternative strategy commences with a suitably protected 3,4-epoxypyrrolidine. A regioselective and stereospecific ring-opening with a cyanide nucleophile then directly establishes the desired trans-3-cyano-4-hydroxy stereochemistry. This method leverages the inherent stereocontrol of an S(_N)2 reaction.

This guide will now explore both synthetic routes in detail, providing theoretical justification and practical, step-by-step protocols.

Route 1: Synthesis via Stereoselective Ketone Reduction

This synthetic pathway is a robust and reliable method for accessing the target compound. The overall transformation is depicted below:

Figure 1: Overall synthetic scheme for Route 1.

Step 1: Synthesis of tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

The initial step involves the introduction of a cyano group at the C3 position of the pyrrolidine ring, adjacent to the ketone. This is typically achieved through a cyanation reaction on the corresponding α-position of the ketone.

Experimental Protocol:

-

Reaction Setup: To a solution of tert-butyl 4-oxopyrrolidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) at a low temperature (typically -78 °C to 0 °C).

-

Enolate Formation: Allow the mixture to stir for 30-60 minutes to ensure complete formation of the corresponding enolate.

-

Cyanation: Introduce a cyanating agent, such as tosyl cyanide (TsCN) or cyanogen bromide (BrCN), to the reaction mixture.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH(_4)Cl). Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate.

Causality and Expertise: The use of a strong, non-nucleophilic base at low temperatures is crucial to regioselectively form the kinetic enolate, which then reacts with the electrophilic cyanide source. This prevents side reactions such as self-condensation of the starting ketone.

Step 2: Stereoselective Reduction to tert-butyl trans-3-cyano-4-hydroxypyrrolidine-1-carboxylate

This is the pivotal step that dictates the final stereochemistry of the product. The choice of reducing agent is critical to achieve the desired trans isomer. The stereochemical outcome is governed by the principles of steric approach control, where the hydride reagent attacks the carbonyl group from the less hindered face.

Figure 2: Stereochemical control in the reduction of the β-cyanoketone.

Experimental Protocol:

-

Reaction Setup: Dissolve tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate (1.0 eq) in a protic solvent such as methanol (MeOH) or ethanol (EtOH) at 0 °C.

-

Reduction: Add a mild reducing agent, such as sodium borohydride (NaBH(_4)) (1.1 - 1.5 eq), portion-wise to the solution. The smaller steric bulk of NaBH(_4) favors axial attack on the carbonyl, leading to the formation of the equatorial alcohol, which corresponds to the desired trans isomer.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully quench the reaction with water or a dilute acid (e.g., 1 M HCl) to destroy any excess reducing agent.

-

Extraction and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na(_2)SO(_4), filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield the pure tert-butyl trans-3-cyano-4-hydroxypyrrolidine-1-carboxylate.

Trustworthiness and Self-Validation: The stereochemical outcome of this reduction can be readily confirmed by

| Reducing Agent | Typical Solvent | Predominant Isomer | Rationale |

| Sodium Borohydride (NaBH(_4)) | Methanol, Ethanol | trans | Small hydride donor, attacks from the less hindered axial face. |

| L-Selectride® | Tetrahydrofuran | cis | Bulky hydride donor, attacks from the more accessible equatorial face. |

Route 2: Synthesis via Epoxide Ring-Opening

This alternative route offers an elegant approach to the target molecule, with the potential for high stereocontrol.

Figure 3: Overall synthetic scheme for Route 2.

Step 1: Synthesis of tert-butyl 3,4-epoxypyrrolidine-1-carboxylate

The synthesis begins with the epoxidation of a suitable unsaturated precursor, tert-butyl 3,4-dehydro-pyrrolidine-1-carboxylate.

Experimental Protocol:

-

Reaction Setup: Dissolve tert-butyl 3,4-dehydro-pyrrolidine-1-carboxylate (1.0 eq) in an inert solvent like dichloromethane (DCM) at room temperature.

-

Epoxidation: Add an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 eq) portion-wise. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Work-up and Purification: After the reaction is complete, wash the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO(_3)) to remove excess acid, followed by a wash with brine. Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate. The resulting epoxide can be purified by column chromatography.

Step 2: Nucleophilic Ring-Opening with Cyanide

The key step in this route is the S(_N)2 ring-opening of the epoxide with a cyanide nucleophile. This reaction proceeds with inversion of stereochemistry at the center of attack.

Experimental Protocol:

-

Reaction Setup: Dissolve the tert-butyl 3,4-epoxypyrrolidine-1-carboxylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Nucleophilic Attack: Add a source of cyanide, such as potassium cyanide (KCN) or sodium cyanide (NaCN) (1.5 - 2.0 eq). The reaction may require heating to proceed at a reasonable rate. Caution: Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to afford the target molecule.

Mechanistic Insight: The cyanide ion will attack the less sterically hindered carbon of the epoxide, leading to a trans relationship between the newly formed cyano and hydroxyl groups. The regioselectivity of this step is crucial for the successful synthesis of the desired isomer.

Conclusion

The synthesis of tert-butyl trans-3-cyano-4-hydroxypyrrolidine-1-carboxylate is a challenging yet achievable goal for the synthetic chemist. Both the stereoselective reduction and epoxide ring-opening strategies offer viable pathways to this important building block. The choice of route will ultimately be guided by factors such as starting material availability, scalability, and the desired level of stereochemical purity. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental procedures are paramount to success. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently approach the synthesis of this and related substituted pyrrolidines.

References

-

Synthesis of Substituted Pyrrolidines: A review on the stereoselective synthesis of pyrrolidine-containing drugs and their precursors, providing a broad context for the methodologies discussed.

- Source: MDPI

-

URL:[Link]

-

Stereoselective Reduction of Ketones: A study on the diastereoselective reduction of 4-tert-butylcyclohexanone, which serves as an excellent model for understanding the stereochemical control in the reduction of the β-cyanoketone intermedi

- Source: ResearchG

-

URL:[Link]

-

Boc-Protection and Related Pyrrolidine Chemistry: Procedures from Organic Syntheses detailing the use of Boc protection and reactions of related piperidine and pyrrolidine structures.

- Source: Organic Syntheses

-

URL:[Link]

-

Properties of Pyrrolidine Intermediates: PubChem entries for key starting materials and intermediates, providing physical and chemical properties.

- Source: PubChem

-

URL:[Link]

-

Synthesis of Related Piperidine Derivatives: A publication detailing the synthesis of a related bromo-formylpiperidine carboxylate, which provides insights into functional group manipul

- Source: ResearchG

-

URL:[Link]

- Patents on Pyrrolidine Synthesis: A patent describing processes for the preparation of chiral 3-hydroxypyrrolidine derivatives, highlighting industrial approaches to similar structures.

An In-depth Technical Guide to the Solubility of trans-1-Boc-3-cyano-4-hydroxypyrrolidine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, understanding the physicochemical properties of a molecule is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of trans-1-Boc-3-cyano-4-hydroxypyrrolidine, a substituted pyrrolidine derivative, with a core focus on its solubility characteristics. While specific experimental solubility data for this compound is not extensively published, this document will equip the research scientist with the foundational knowledge, predictive insights, and actionable protocols to thoroughly characterize its solubility profile.

Unveiling the Molecule: Physicochemical Profile

This compound is a chiral, saturated heterocyclic compound. Its structure, featuring a pyrrolidine ring protected by a tert-butyloxycarbonyl (Boc) group and substituted with both a cyano and a hydroxyl group in a trans configuration, suggests a molecule of moderate polarity. The presence of the hydroxyl group and the nitrogen atom in the pyrrolidine ring can act as hydrogen bond donors and acceptors, respectively, which may enhance its aqueous solubility.[1] Conversely, the bulky, lipophilic Boc group and the overall carbon framework contribute to its non-polar character.

A precise understanding of its physicochemical parameters is the first step in predicting its solubility. While experimental data for the target molecule is sparse, we can infer properties from closely related structures. For instance, 1-Boc-3-pyrrolidinol has a computed XLogP3 of 0.6, indicating a degree of lipophilicity.[2] The related precursor, 1-Boc-3-cyano-4-pyrrolidinone, has a predicted LogP of 1.11.[3] These values suggest that this compound will likely exhibit a balance of hydrophilic and lipophilic characteristics.

Table 1: Predicted Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted) | 1-Boc-3-hydroxypyrrolidine[2] | 1-Boc-3-cyano-4-pyrrolidinone[3][4] |

| Molecular Weight ( g/mol ) | ~212.25 | 187.24 | 210.23 |

| XLogP3 / LogP | 0.5 - 1.5 | 0.6 | 1.11 |

| Hydrogen Bond Donors | 1 (from -OH) | 1 | 0 |

| Hydrogen Bond Acceptors | 4 (from C=O, -O-, -CN, -OH) | 3 | 4 |

| Melting Point (°C) | Likely a crystalline solid | Not specified | ~160 (decomposes) |

| pKa | Weakly basic (pyrrolidine N), weakly acidic (-OH) | Not specified | -4.24 (predicted) |

The Science of Dissolution: Key Factors Influencing Solubility

The solubility of a compound is not an intrinsic constant but is highly dependent on the surrounding environment.[5] For this compound, the following factors will be critical determinants of its solubility profile:

-

pH of the Medium : The pyrrolidine nitrogen, although protected by the Boc group, may still exhibit weak basicity. The hydroxyl group is weakly acidic. Therefore, the pH of the aqueous medium will influence the ionization state of the molecule, which in turn can significantly impact its solubility.[5]

-

Solvent Polarity : A fundamental principle of solubility is "like dissolves like." The solubility of our target compound will vary considerably across a range of organic solvents with differing polarities.

-

Temperature : The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[5] However, this relationship should be experimentally verified.

-

Crystalline Form (Polymorphism) : The solid-state properties of the compound, including its crystal lattice energy, can have a profound effect on its solubility. Different polymorphs of the same compound can exhibit different solubilities.

A Practical Guide to Solubility Determination: Experimental Protocols

A systematic approach to determining the solubility of this compound is essential. The following sections provide detailed, self-validating protocols for this purpose.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[6] It involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached.

Protocol:

-

Preparation : Accurately weigh an excess amount of this compound into a series of glass vials.

-

Solvent Addition : Add a precise volume of the desired solvent to each vial. Solvents to consider include:

-

Aqueous Buffers : A range of pH values (e.g., pH 2, 4, 6.8, 7.4, 9) should be tested to assess the impact of pH on solubility.

-

Organic Solvents : A panel of solvents with varying polarities should be used, such as methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane.

-

-

Equilibration : Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[6] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) and analyzed.[7] Equilibrium is reached when consecutive measurements show no significant change in concentration.[7]

-

Sample Preparation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration : Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification : Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (see Section 4).

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Boc-3-cyano-4-oxopyrrolidine | 175463-32-8 [chemicalbook.com]

- 4. 1-Boc-3-cyano-4-pyrrolidinone, 97%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. who.int [who.int]

Navigating the Stability Landscape of trans-1-Boc-3-cyano-4-hydroxypyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Pyrrolidine Building Block

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1][2] trans-1-Boc-3-cyano-4-hydroxypyrrolidine is a highly functionalized synthetic building block of significant interest in drug discovery. Its rigid, stereochemically defined scaffold, combined with the orthogonal reactivity of its hydroxyl, cyano, and Boc-protected amine functionalities, makes it a versatile precursor for the synthesis of complex molecular architectures, including enzyme inhibitors, receptor antagonists, and novel therapeutic agents.

However, the very features that make this molecule attractive—its multiple reactive centers—also present inherent challenges regarding its chemical stability. A thorough understanding of its stability profile is not merely an academic exercise; it is a critical prerequisite for its effective use in multi-step syntheses, for ensuring the integrity of screening compounds, and for the development of robust manufacturing processes. This guide, grounded in the principles of physical organic chemistry and informed by established stability testing protocols, provides a comprehensive analysis of the chemical stability and optimal storage conditions for this compound.

I. A Tale of Three Moieties: Deconstructing the Intrinsic Stability

The stability of this compound is best understood by examining the individual contributions of its key functional groups: the N-Boc protecting group, the cyanohydrin-like functionality, and the pyrrolidine scaffold itself.

The N-Boc Protecting Group: A Gatekeeper Sensitive to Acid and Heat

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its general stability under a wide range of reaction conditions, particularly those involving nucleophiles and bases.[3] However, its Achilles' heel is its lability under acidic conditions.

The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[4] This reaction can be initiated by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid, and even milder acidic conditions can lead to slow cleavage over time, especially upon concentration of solutions containing acidic modifiers like TFA in chromatography.[5]

Furthermore, the Boc group is susceptible to thermal degradation. At elevated temperatures, it can be cleaved without the need for an acid catalyst, proceeding through a fragmentation mechanism to release isobutylene and carbon dioxide.[6] This thermal lability should be a key consideration during reaction workups and when storing the compound, particularly if it is to be heated in solution.

The Cyanohydrin Functionality: A Reversible Equilibrium

The arrangement of a hydroxyl and a cyano group on adjacent carbons in the pyrrolidine ring creates a functionality analogous to a cyanohydrin. Cyanohydrin formation is a reversible, base-catalyzed nucleophilic addition of a cyanide anion to a carbonyl group.[7] Consequently, under basic conditions, the molecule is susceptible to a retro-cyanohydrin reaction. This would involve the deprotonation of the hydroxyl group, followed by the elimination of the cyanide ion to form a transient ketone intermediate.[1] This degradation pathway is a significant liability, particularly in basic aqueous media or when the compound is exposed to amine bases.

Conversely, under strongly acidic conditions, while the cyanohydrin moiety itself is less prone to reversion, the nitrile group can be susceptible to hydrolysis to form a carboxylic acid or an amide, although this typically requires harsh conditions.

The Pyrrolidine Scaffold: A Generally Robust but Oxidizable Core

The saturated pyrrolidine ring is, for the most part, a stable carbocyclic structure. However, the nitrogen atom can influence its reactivity. The carbon atoms alpha to the nitrogen are potential sites for oxidation, which can lead to the formation of N-acyliminium ions, especially in the presence of certain oxidizing agents.[8] While the Boc group's electron-withdrawing nature somewhat deactivates the ring towards oxidation, this remains a potential, albeit less common, degradation pathway to consider, particularly in the presence of strong oxidants.

II. Predicted Degradation Pathways: A Mechanistic Overview

Based on the intrinsic properties of its functional groups, we can predict the primary degradation pathways for this compound under various stress conditions.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assyro.com [assyro.com]

- 4. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. database.ich.org [database.ich.org]

- 7. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

A Guide to trans-1-Boc-3-cyano-4-hydroxypyrrolidine: A Versatile Chiral Scaffolding for Modern Drug Discovery

Abstract

The demand for stereochemically pure, functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, trans-1-Boc-3-cyano-4-hydroxypyrrolidine has emerged as a preeminent chiral building block, offering a trifecta of orthogonally reactive functional groups on a conformationally constrained pyrrolidine ring. This guide provides an in-depth analysis of this molecule's synthesis, stereochemical integrity, and strategic application in the development of high-value therapeutics, including dipeptidyl peptidase-IV (DPP-IV) inhibitors and novel protein degraders. We will explore the causality behind synthetic choices, detail key transformations, and provide field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic intermediate.

The Strategic Value of a Trifunctional Pyrrolidine Core

This compound (CAS No. 215922-85-3) is a synthetic intermediate whose value lies in its dense and strategically arranged functionality.[1] The pyrrolidine ring, a privileged scaffold in numerous bioactive compounds, provides a rigid, three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets.[2]

The molecule's power is derived from its three key functional groups:

-

N-Boc Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the ring nitrogen, rendering it stable to a wide range of reaction conditions (e.g., nucleophilic attack, mild reduction). Yet, it can be cleanly removed under acidic conditions to reveal a secondary amine, which serves as a critical handle for amide bond formation, reductive amination, or arylation, enabling the extension of the molecular structure.

-

Trans-4-Hydroxyl Group: The hydroxyl group presents a versatile site for modification. It can act as a nucleophile, be converted into a leaving group for substitution reactions (often with inversion of stereochemistry via a Mitsunobu reaction), or participate in ether and ester linkages. Its trans relationship with the cyano group is crucial for defining the vectoral trajectory of substituents in final drug candidates.

-

3-Cyano Group: The nitrile functionality is not merely a placeholder. It is a key pharmacophore in certain drug classes, notably as a covalent warhead in DPP-IV inhibitors.[3] Furthermore, it is a versatile synthetic precursor that can be hydrolyzed to a carboxylic acid or, more commonly, reduced to a primary aminomethyl group, providing a key point for diversification.

This orthogonal reactivity allows for a stepwise, controlled elaboration of the scaffold, making it a highly efficient building block for constructing complex molecular architectures.

Stereoselective Synthesis: Establishing the trans Architecture

Achieving the desired (3R,4R) or (3S,4S) trans stereochemistry is the central challenge in synthesizing this building block. While numerous routes to substituted hydroxypyrrolidines exist, including those starting from chiral pool materials like D-malic acid or 4-amino-2-hydroxybutyric acid, a common and scalable approach often begins with achiral precursors, installing chirality through asymmetric reactions.[4][5] A representative, logical pathway can be conceptualized from readily available epichlorohydrin.

The causality of this synthetic strategy is based on a sequence of controlled ring-opening, reduction, cyclization, and functional group installation steps.

Caption: A conceptual workflow for the stereoselective synthesis of the target chiral building block.

Protocol: Key Transformation - Stereoselective Cyanation of a Ketone Precursor

This protocol describes the critical step of introducing the cyano and hydroxyl groups with the desired trans stereochemistry from a ketone intermediate. The choice of a bulky silyl cyanide reagent (TMSCN) is causal; it favors a kinetic approach to the less hindered face of the ketone, and subsequent workup establishes the thermodynamically more stable equatorial (trans) orientation of the large cyano group.

Objective: To synthesize this compound from 1-Boc-pyrrolidin-3-one.

Materials:

-

1-Boc-pyrrolidin-3-one

-

Trimethylsilyl cyanide (TMSCN)

-

Zinc iodide (ZnI₂), anhydrous (catalyst)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask, add 1-Boc-pyrrolidin-3-one (1.0 eq) and a catalytic amount of anhydrous ZnI₂ (0.05 eq).

-

Solvent Addition: Dissolve the solids in anhydrous DCM under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise to the stirred solution over 15 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Aqueous Workup: Upon completion, carefully quench the reaction by pouring it into a beaker of saturated NaHCO₃ solution at 0 °C. This step neutralizes the catalyst and hydrolyzes the silyl ether intermediate. Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyanohydrin product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the this compound. The trans isomer is typically the major product due to thermodynamic equilibration favoring the pseudo-equatorial positions for the substituents.

A Hub of Chemical Reactivity: Strategic Derivatization

The true power of this building block is realized in its capacity for selective, multi-directional elaboration. The distinct reactivity of each functional group allows for a modular assembly of the final drug molecule.

Caption: Reaction pathways illustrating the orthogonal reactivity of the core building block.

Applications in Modern Drug Discovery

The utility of this compound is best demonstrated through its successful incorporation into clinically relevant molecules.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

A landmark application is in the synthesis of "gliptins," a class of oral hypoglycemic agents for treating type 2 diabetes. The cyanopyrrolidine moiety is central to the mechanism of action for drugs like Vildagliptin and Saxagliptin.[3]

-

Mechanism Insight: DPP-IV is a serine protease that inactivates incretin hormones. The cyano group of the inhibitor forms a reversible covalent bond with the catalytic serine residue (Ser630) in the enzyme's active site, leading to potent and durable inhibition. The pyrrolidine ring mimics the proline residue of natural substrates, ensuring high binding affinity. The hydroxymethyl group (derived from the reduction of a related carboxylate) in Saxagliptin further enhances binding through hydrogen bond interactions.

Protein Degraders (PROTACs)

More recently, this scaffold has been identified as a valuable building block for protein degraders.[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. The rigid, functionalized pyrrolidine core is an ideal component for constructing these linkers or as part of the E3 ligase ligand itself, providing precise spatial orientation of the two binding moieties.

Data Presentation: Representative Applications

| Drug/Molecule Class | Therapeutic Target | Role of the Pyrrolidine Building Block | Key Transformation |

| Vildagliptin | DPP-IV | Core scaffold; cyano group is the covalent "warhead" | Boc deprotection followed by amide coupling |

| Saxagliptin | DPP-IV | Core scaffold; provides rigidity and key binding interactions | Reduction of cyano to amine, further elaboration |

| PROTACs | Various (e.g., BRD4) | Component of the linker or E3 ligase ligand | Multi-step elaboration utilizing all three functional handles |

| Dopamine Agonists | Dopamine Receptors | Forms the core of novel agonists, providing stereochemical definition | Derivatization of the amine and hydroxyl groups |

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a sophisticated tool for molecular design. Its pre-installed stereochemistry and orthogonally reactive functional groups provide a reliable and efficient platform for accessing complex, three-dimensional chemical space. The proven success in DPP-IV inhibitors and its growing adoption in cutting-edge fields like protein degradation underscore its enduring value. As medicinal chemistry continues to tackle increasingly complex biological targets, the demand for such versatile, well-defined chiral building blocks will only intensify, ensuring that this powerful pyrrolidine derivative remains a staple in the synthetic chemist's toolbox for years to come.

References

-

UiTM IR. (2022, April 30). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Available at: [Link]

- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

Chemical & Pharmaceutical Bulletin. (n.d.). The synthesis of trans-3,4-bis-(3,4-dihydroxyphenyl)pyrrolidine, a novel DA1 agonist. Available at: [Link]

-

Semantic Scholar. (2016, October 1). Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly. Available at: [Link]

- Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC. Available at: [Link]

-

Oakwood Chemical. (n.d.). tert-butyl trans-3-cyano-4-hydroxypyrrolidine-1-carboxylate, min 97%, 1 gram. Available at: [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

PubMed Central. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Available at: [Link]

-

PubMed. (n.d.). Discovery of 3-hydroxy-4-cyano-isoquinolines as novel, potent, and selective inhibitors of human 11β-hydroxydehydrogenase 1 (11β-HSD1). Available at: [Link]

-

PubMed. (n.d.). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. mdpi.com [mdpi.com]

- 3. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of substituted pyrrolidines

An In-Depth Technical Guide to the Discovery and History of Substituted Pyrrolidines

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most ubiquitous and vital scaffolds in modern medicinal chemistry and natural product synthesis.[1][2] Its unique stereochemical and physicochemical properties, including its non-planar, three-dimensional structure, have established it as a "privileged" structural motif in drug discovery.[3] This guide provides a comprehensive overview of the historical discovery of pyrrolidine-containing compounds, from their origins in natural alkaloids to their central role in blockbuster pharmaceuticals. We will explore the evolution of synthetic methodologies, detailing the causal logic behind the shift from classical approaches to modern catalytic asymmetric strategies that provide precise stereochemical control. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis and application of this versatile heterocyclic system.

The Pyrrolidine Scaffold: From Natural Discovery to Pharmacological Prominence

The story of substituted pyrrolidines begins not in a laboratory, but in nature. The pyrrolidine ring is a fundamental building block for a vast array of natural products, particularly alkaloids found in plants and microorganisms.[3] These naturally occurring compounds, which include the amino acid L-proline, were the first introduction for scientists to the unique properties of this scaffold.

Early investigations into compounds like nicotine, a potent alkaloid from the tobacco plant, and hygrine, found in coca leaves, revealed the pyrrolidine core's ability to interact with biological systems.[4] The inherent chirality of proline, a proteinogenic amino acid, foreshadowed the critical role that stereochemistry would play in the biological activity of substituted pyrrolidines. This natural prevalence underscored the scaffold's evolutionary selection as a stable, three-dimensional framework ideal for molecular recognition at biological targets.[3]

The transition from natural product isolation to therapeutic application was catalyzed by the recognition that the pyrrolidine motif could enhance a drug's potency, selectivity, and pharmacokinetic profile.[5] Its sp3-hybridized carbons create a non-planar ring that allows for "pseudorotation," enabling it to adopt various low-energy conformations. This conformational flexibility provides an exceptional tool for exploring pharmacophore space in three dimensions, a significant advantage over flat, aromatic systems.[3]

Caption: The Pyrrolidine Scaffold in Nature and Medicine.

The Evolution of Synthetic Strategies

The journey to synthesize and control the architecture of substituted pyrrolidines is a story of increasing sophistication, driven by the demands of medicinal chemistry for enantiomerically pure compounds.

Classical and Industrial Syntheses

Initial synthetic efforts were focused on producing the parent pyrrolidine ring and simple derivatives. The primary industrial method for producing pyrrolidine involves the reaction of 1,4-butanediol with ammonia at high temperatures (165–200 °C) and pressures (17–21 MPa) over a cobalt- and nickel-oxide catalyst.[6] While effective for the unsubstituted ring, this method lacks the finesse required for constructing complex, stereochemically defined drug molecules.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The most direct and historically significant approach to creating enantiomerically pure substituted pyrrolidines is through the "chiral pool." This strategy utilizes readily available, inexpensive chiral molecules as starting materials. The amino acids L-proline and 4-hydroxy-L-proline are the cornerstones of this approach.[4]

The causality behind this choice is clear: these molecules already contain a pyrrolidine ring with a defined absolute stereochemistry. Chemists can then use established functional group manipulations—reductions, oxidations, and substitutions—to build complexity onto this existing chiral scaffold. For example, the reduction of L-proline with reagents like lithium aluminium hydride (LiAlH₄) or lithium borohydride (LiBH₄) readily yields (S)-prolinol, a key starting material for numerous drugs.[4]

Caption: Workflow for Chiral Pool Synthesis from L-Proline.

This method is trustworthy and robust, forming the basis for the commercial synthesis of many pyrrolidine-containing drugs.[4] Its primary limitation, however, is that the synthetic chemist is confined to the stereochemical and substitution patterns provided by nature.

Catalytic Asymmetric Synthesis: Precision and Diversity

To overcome the limitations of the chiral pool, the field turned to catalytic asymmetric methods, which construct the chiral pyrrolidine ring from achiral or racemic precursors. These reactions offer superior flexibility and access to a wider range of stereoisomers and substitution patterns.

Among the most powerful strategies for pyrrolidine synthesis is the [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene (a dipolarophile).[2] This reaction is highly convergent and atom-economical, capable of creating up to four new stereocenters in a single step.[2]

The key to making this reaction asymmetric is the use of a chiral catalyst, typically a complex of a transition metal (like Copper, Silver, or Zinc) with a chiral ligand. The catalyst coordinates to the reactants, creating a chiral environment that directs the cycloaddition to favor the formation of one enantiomer over the other. This method's versatility has made it a cornerstone of modern synthetic chemistry for accessing diverse pyrrolidine structures.[7]

Caption: Mechanism of Catalytic [3+2] 1,3-Dipolar Cycloaddition.

More recent innovations involve the use of transition metals like Iridium, Rhodium, Palladium, and Copper to catalyze intramolecular cyclizations.[8] Methods such as the "borrowing hydrogen" annulation, catalyzed by chiral iridium complexes, can convert simple diols and primary amines into enantioenriched pyrrolidines with high efficiency.[8] Furthermore, direct intramolecular C(sp³)-H amination, where a metal catalyst facilitates the insertion of a nitrene into a C-H bond five atoms away, provides a highly step-economical route to the pyrrolidine ring.[9] These cutting-edge techniques represent the frontier of pyrrolidine synthesis, enabling the construction of complex molecules from simple, readily available starting materials.[8]

Substituted Pyrrolidines in Drug Discovery: A Legacy of Success

The synthetic advancements described above have directly fueled the discovery and development of numerous life-saving drugs. The pyrrolidine scaffold is a key component in a wide range of therapeutic areas.

Case Study: The ACE Inhibitors - Captopril and Enalapril

The development of Angiotensin-Converting Enzyme (ACE) inhibitors is a landmark in the history of rational drug design and showcases the pivotal role of the pyrrolidine ring. The journey began in the 1970s with the isolation of teprotide, a peptide from the venom of the Brazilian pit viper, which was found to be a potent ACE inhibitor.[5] Researchers at Squibb, led by Cushman and Ondetti, systematically truncated this peptide to identify its minimal active pharmacophore. They hypothesized that a succinoyl-L-proline structure could mimic the binding of the peptide's C-terminus to the zinc ion in the ACE active site. This led to the discovery of captopril , the first orally active ACE inhibitor, approved in 1980.[5] The rigid L-proline (a substituted pyrrolidine) was crucial for orienting the binding groups correctly. To improve upon captopril's short half-life and side-effect profile, second-generation drugs like enalapril were developed, which also feature the essential proline core.[5]

Modern Therapeutic Applications

The success of the pyrrolidine scaffold continues to this day. It is a central feature in drugs across diverse therapeutic classes.

| Drug Name | Therapeutic Class | Key Role of Pyrrolidine Scaffold |

| Captopril | Antihypertensive (ACE Inhibitor) | Mimics the C-terminal proline of a natural peptide inhibitor.[5] |

| Enalapril | Antihypertensive (ACE Inhibitor) | Provides rigid conformational constraint for optimal binding.[1] |

| Avanafil | Erectile Dysfunction (PDE5 Inhibitor) | Core scaffold derived from (S)-prolinol.[4] |

| Daclatasvir | Antiviral (Hepatitis C) | Chiral pyrrolidine units are essential for binding to the NS5A protein.[4] |

| Anisomycin | Antibiotic / Protein Synthesis Inhibitor | Naturally occurring pyrrolidine alkaloid.[1] |

| Rolipram | Antidepressant (PDE4 Inhibitor) | The pyrrolidinone (a related derivative) is central to its structure.[1] |

| Futibatinib | Anticancer (FGFR-4 Inhibitor) | FDA-approved in 2022, highlighting continued relevance.[1][2] |

Key Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition

This protocol describes a general, self-validating system for the synthesis of a highly functionalized, enantioenriched pyrrolidine using a chiral copper catalyst. This method is representative of modern strategies for creating stereochemical complexity.

Objective: To synthesize an endo-2,4,5-trisubstituted pyrrolidine via a Cu(I)/Chiral Ligand-catalyzed asymmetric [3+2] cycloaddition.

Materials:

-

Glycine methyl ester hydrochloride

-

Substituted benzaldehyde (e.g., p-nitrobenzaldehyde)

-

Electron-deficient alkene (e.g., dimethyl maleate)

-

Copper(I) iodide (CuI)

-

Chiral ligand (e.g., a chiral bisoxazoline or phosphine ligand)

-

Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)

-

Mild base (e.g., Triethylamine or DBU)

-

Inert atmosphere apparatus (Schlenk line or glovebox)

Step-by-Step Methodology:

-

Catalyst Preparation (In Situ): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine CuI (5 mol%) and the chiral ligand (5.5 mol%). Add anhydrous solvent and stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The causality for pre-formation is to ensure the active chiral catalyst is present before the reactants are introduced, leading to higher enantioselectivity.

-

Azomethine Ylide Precursor Formation: In a separate flask, suspend glycine methyl ester hydrochloride (1.2 equivalents) and the substituted benzaldehyde (1.0 equivalent) in the same anhydrous solvent. Add the mild base (1.2 equivalents) dropwise at 0 °C to form the corresponding imine in situ. Stir for 1 hour.

-

Cycloaddition Reaction: Add the electron-deficient alkene (1.1 equivalents) to the flask containing the chiral catalyst.

-